molecular formula C3H2ClNO2S2 B030043 2-Thiazolesulfonyl chloride CAS No. 100481-09-2

2-Thiazolesulfonyl chloride

Cat. No.: B030043
CAS No.: 100481-09-2
M. Wt: 183.6 g/mol
InChI Key: HYJQWMUBCRPGDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Thiazolesulfonyl chloride is organic bases . The compound interacts with these bases to form thiazole derivatives .

Mode of Action

The mode of action of this compound involves a nucleophilic attack of the organic base on the sulfonyl chloride . This is followed by a proton transfer that gives rise to the thiazole product .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of diverse organic molecules . These molecules can potentially influence various biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of the action of this compound is the formation of thiazole derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water and soluble in alcohol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored under an inert atmosphere at -86°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiazolesulfonyl chloride can be synthesized from thiazole through a series of chemical reactions. One common method involves the reaction of thiazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the thiazole ring . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Uniqueness: 2-Thiazolesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

1,3-thiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQWMUBCRPGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468861
Record name 2-THIAZOLESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100481-09-2
Record name 2-THIAZOLESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,3-thiazole-2-thiol (5.0 g), acetic acid (150 mL) and water (50 mL) was cooled to 0° C., and chlorine gas was blown into the reaction mixture at less than 20° C. When the reaction temperature ceased to rise, blowing of the chlorine gas was stopped, and nitrogen gas was blown thereinto. The reaction mixture was diluted with diethyl ether (100 mL) and saturated brine (100 mL). The organic layer was washed successively with 10% aqueous sodium sulfite solution (100 mL), aqueous sodium hydrogencarbonate (300 mL) and saturated brine (300 mL), dried over sodium sulfate, and filtrated, the filtrate was concentrated to give the title compound (6.61 g, yield 84%) as a red oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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